4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene
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Overview
Description
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a sulfanyl group attached to a diethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene typically involves the reaction of 1,2-difluorobenzene with a suitable sulfanyl reagent. One common method is the nucleophilic substitution reaction where 1,2-difluorobenzene reacts with 2,2-diethoxyethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-dimethylbenzene
- 3-[(2,2-Diethoxyethyl)sulfanyl]-4-fluorobenzoic acid
- 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene
Uniqueness
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene is unique due to the presence of both fluorine atoms and a sulfanyl group, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
847684-97-3 |
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Molecular Formula |
C12H16F2O2S |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
4-(2,2-diethoxyethylsulfanyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C12H16F2O2S/c1-3-15-12(16-4-2)8-17-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 |
InChI Key |
JUWOARFOSJNXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC1=CC(=C(C=C1)F)F)OCC |
Origin of Product |
United States |
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